molecular formula C19H20O2 B14350597 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene CAS No. 92180-66-0

1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene

Cat. No.: B14350597
CAS No.: 92180-66-0
M. Wt: 280.4 g/mol
InChI Key: GVJDRGZYIWXKHQ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene This compound is notable for its unique structural features, which include methoxy groups and a propano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the (4+3) cycloaddition reaction between oxyallyl cations and 9-substituted anthracene . This reaction is facilitated by specific reagents and conditions, such as the use of 1,1,3,3-tetrabromoacetone as a key step .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone forms.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.

Scientific Research Applications

1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene involves its interaction with molecular targets and pathways. The methoxy groups and propano bridge play crucial roles in its reactivity and binding affinity. These structural features enable the compound to participate in electron transfer processes, making it effective in redox reactions and as a potential catalyst in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is unique due to its specific combination of methoxy groups and a propano bridge

Properties

CAS No.

92180-66-0

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3,4-dimethoxytetracyclo[6.6.3.02,7.09,14]heptadeca-2(7),3,5,9,11,13-hexaene

InChI

InChI=1S/C19H20O2/c1-20-17-11-10-16-14-8-5-9-15(18(16)19(17)21-2)13-7-4-3-6-12(13)14/h3-4,6-7,10-11,14-15H,5,8-9H2,1-2H3

InChI Key

GVJDRGZYIWXKHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3CCCC2C4=CC=CC=C34)OC

Origin of Product

United States

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